molecular formula C37H44N4O5 B2509011 1-Piperidinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl](phenylmethyl)amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester CAS No. 1440753-63-8

1-Piperidinecarboxylic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl](phenylmethyl)amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B2509011
CAS No.: 1440753-63-8
M. Wt: 624.782
InChI Key: LKHZAVZTSCFUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Piperidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonylamino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester is a structurally complex molecule featuring:

  • A piperidinecarboxylic acid backbone.
  • A benzimidazole substituent (2-phenyl-1H-benzimidazol-1-yl) at the 4-position of the piperidine ring.
  • A tert-butyl ester group ((1,1-dimethylethoxy)carbonyl) and a phenylmethyl (benzyl) group in its side chain.

This compound is likely designed for applications in medicinal chemistry or agrochemicals, given the benzimidazole moiety’s prevalence in bioactive molecules (e.g., antihistamines, antiparasitics) and the tert-butyl ester’s role as a protective group in synthesis .

Properties

IUPAC Name

tert-butyl 4-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-oxo-1-(2-phenylbenzimidazol-1-yl)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N4O5/c1-36(2,3)45-34(43)39-23-21-27(22-24-39)31(33(42)40(35(44)46-37(4,5)6)25-26-15-9-7-10-16-26)41-30-20-14-13-19-29(30)38-32(41)28-17-11-8-12-18-28/h7-20,27,31H,21-25H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHZAVZTSCFUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C)N3C4=CC=CC=C4N=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Piperidinecarboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound in focus, 1-Piperidinecarboxylic acid, 4-[2-[(1,1-dimethylethoxy)carbonylamino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester , is noted for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C₁₈H₂₅N₁O₄
  • Molar Mass : 319.4 g/mol
  • CAS Number : 147969-86-6

Antiviral Activity

Recent studies have highlighted the antiviral properties of piperidine derivatives. A related compound was evaluated for its efficacy against the Ebola virus (EBOV). The findings indicated that certain piperidine-benzimidazole hybrids exhibited significant antiviral activity with EC50 values ranging from 0.64 µM to 0.93 µM, demonstrating a selectivity index (SI) of up to 20, which suggests promising therapeutic potential against viral infections .

The mechanism by which these compounds exert their antiviral effects involves the inhibition of viral entry into host cells. This is primarily achieved through interactions with the Niemann-Pick C1 (NPC1) protein, which is crucial for the entry of EBOV into cells. Docking studies have shown that active compounds bind to specific amino acids within NPC1, blocking the viral glycoprotein's access .

Comparative Biological Data

CompoundEC50 (µM)Selectivity IndexMechanism of Action
Piperidine-benzimidazole 25a0.6420Inhibition of EBOV entry
Piperidine-benzimidazole 26a0.9310Inhibition of EBOV entry
Toremifene0.387Reference drug for comparison

Study on Piperidine Derivatives

In a comprehensive study focusing on various piperidine derivatives, researchers synthesized a series of compounds and assessed their biological activities in vitro. The study revealed that modifications to the piperidine ring significantly influenced both potency and selectivity against EBOV. The most effective derivatives were those that incorporated bulky groups at specific positions on the piperidine structure .

Clinical Implications

The implications of these findings suggest that piperidine derivatives could serve as a foundation for developing new antiviral agents. Given their ability to inhibit viral entry effectively, these compounds may be further explored in clinical settings for treating viral infections beyond EBOV.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinecarboxylic Acid Esters with Benzimidazole Substituents

Ethyl 4-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino}piperidine-1-carboxylate
  • Structure : Similar backbone but replaces the 2-phenylbenzimidazole with a 4-fluorobenzyl group and lacks the tert-butyl ester .
  • Properties : Molecular weight 396.47 g/mol; ChemSpider ID 2286956.
  • Applications: Potential antiviral or kinase inhibitor activity due to benzimidazole’s role in targeting enzymes .
1-Piperidinecarboxylic acid, 4-[[1-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-yl]amino]-, ethyl ester
  • Structure : Features a trifluoromethyl-substituted benzimidazole and an ethyl ester.
  • Key Difference : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the target compound’s 2-phenyl group .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound ~650 (estimated) 2-phenylbenzimidazole, tert-butyl ester ~4.2
Ethyl 4-{[1-(4-fluorobenzyl)...} 396.47 4-fluorobenzyl, ethyl ester ~2.8
4-[[1-(Phenylmethyl)-5-(CF3)...} 503.5 5-CF3-benzimidazole, ethyl ester ~3.5

Piperidinecarboxylic Acid-Based Repellents and Agrochemicals

Picaridin (Icaridin; 2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester)
  • Structure : Simplified piperidinecarboxylic acid ester with a hydroxyethyl group.
  • Applications : WHO-approved mosquito repellent with efficacy comparable to DEET .
  • Key Difference : Lacks the benzimidazole moiety, focusing instead on rapid evaporation and low dermal toxicity .
KBR 3023 (1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-1-methylpropyl ester)
  • Structure : Nearly identical to picaridin but differs in ester chain configuration.
  • Efficacy : Provides 8–10 hours of mosquito protection, similar to DEET .

Table 2: Repellent Activity Comparison

Compound Protection Duration (Hours) Toxicity Profile Key Advantage
Picaridin 8–10 Low dermal irritation Non-greasy formulation
DEET 4–8 Moderate skin toxicity Broad-spectrum efficacy
Target Compound Unknown Not reported Potential dual activity (repellent + therapeutic)

Piperidinecarboxylic Acid Derivatives in Drug Development

Loratadine (1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester)
  • Structure : Shares a piperidinecarboxylic acid ester core but incorporates a fused tricyclic system.
  • Applications : Second-generation antihistamine with minimal sedative effects .
  • Key Insight : The benzimidazole in the target compound may similarly modulate histamine receptors or other targets .
KML-29 (4-[Bis(1,3-benzodioxol-5-yl)hydrazymethyl]-1-piperidinecarboxylic acid 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester)
  • Structure: Piperidinecarboxylic acid ester with a MAGL (monoacylglycerol lipase) inhibitory motif.
  • Activity : Highly selective MAGL inhibitor (IC50 < 1 nM) for pain and inflammation management .

Stability Challenges :

  • The tert-butyl ester may hydrolyze under acidic conditions, requiring careful pH control during formulation .
  • The benzimidazole’s aromaticity enhances UV stability compared to simpler piperidine esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.